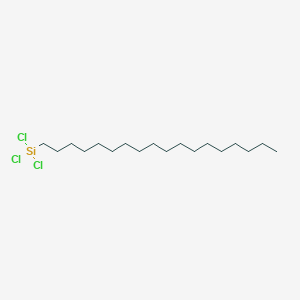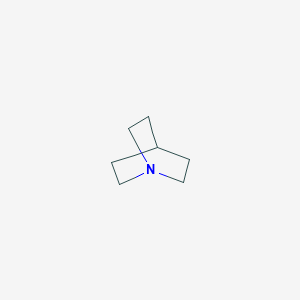
4-Acetyl-4'-nitrobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-4'-nitrobiphenyl, also known as ANB, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the family of nitroarenes, which are known for their diverse applications in various fields of science. ANB has been used in the synthesis of other organic compounds, as well as in the study of biochemical and physiological effects on living organisms.
Wirkmechanismus
4-Acetyl-4'-nitrobiphenyl is known to undergo reduction reactions in the presence of reducing agents, such as enzymes and metal ions. The reduction products of 4-Acetyl-4'-nitrobiphenyl have been shown to be highly reactive, and can interact with biological molecules, such as DNA and proteins, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
4-Acetyl-4'-nitrobiphenyl has been shown to exhibit a range of biochemical and physiological effects, including mutagenicity, genotoxicity, and carcinogenicity. It has also been shown to cause oxidative stress and inflammation in living organisms. However, the exact mechanisms underlying these effects are still not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
4-Acetyl-4'-nitrobiphenyl has several advantages for use in lab experiments, including its high solubility in organic solvents, and its ability to undergo reduction reactions in the presence of reducing agents. However, 4-Acetyl-4'-nitrobiphenyl is also known to be highly toxic and can pose a risk to researchers if not handled properly. Additionally, the range of effects exhibited by 4-Acetyl-4'-nitrobiphenyl can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-Acetyl-4'-nitrobiphenyl. One area of research is the development of new synthetic methods for 4-Acetyl-4'-nitrobiphenyl and its derivatives. Another area of research is the investigation of the mechanisms underlying the biochemical and physiological effects of 4-Acetyl-4'-nitrobiphenyl, with the aim of developing new therapies for diseases such as cancer. Additionally, the development of new analytical methods for the detection of 4-Acetyl-4'-nitrobiphenyl in environmental samples is an important area of research, given the potential impact of nitroarenes on human health and the environment.
Conclusion:
4-Acetyl-4'-nitrobiphenyl is a unique chemical compound that has been widely used in scientific research due to its diverse applications. It has been used in the synthesis of other organic compounds, as well as in the study of biochemical and physiological effects on living organisms. While 4-Acetyl-4'-nitrobiphenyl has several advantages for use in lab experiments, its toxicity and range of effects can make it difficult to interpret experimental results. There are several future directions for the study of 4-Acetyl-4'-nitrobiphenyl, including the development of new synthetic methods, investigation of the mechanisms underlying its effects, and the development of new analytical methods for detection.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-4'-nitrobiphenyl has been widely used in scientific research due to its unique properties. It has been used as a starting material in the synthesis of other organic compounds, such as dyes and pharmaceuticals. It has also been used in the study of enzyme-catalyzed reactions, as well as in the development of analytical methods for the detection of nitroarenes in environmental samples.
Eigenschaften
CAS-Nummer |
135-69-3 |
|---|---|
Produktname |
4-Acetyl-4'-nitrobiphenyl |
Molekularformel |
C14H11NO3 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
1-[4-(4-nitrophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11NO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9H,1H3 |
InChI-Schlüssel |
CVSGKJVJFSEPSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
135-69-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)

